Product packaging for D-Arabinitol-5-13C(Cat. No.:)

D-Arabinitol-5-13C

Cat. No.: B1157532
M. Wt: 152.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinitol is a five-carbon polyol (sugar alcohol) that serves as a significant microbial metabolite in several Candida species, including C. albicans, C. tropicalis, and C. parapsilosis . Its elevated levels in serum and urine are a well-characterized diagnostic biomarker for invasive candidiasis, as the compound's appearance rate correlates with fungal burden in infected hosts . Research has elucidated its metabolic pathway in Candida albicans, where it is synthesized from the pentose phosphate pathway intermediate D-ribulose-5-phosphate and involves a key NAD-dependent D-arabinitol dehydrogenase (ArDH) . D-Arabinitol-5-13C is the stable isotope-labeled form of this metabolite, with the 13C atom specifically incorporated at the 5th carbon position. This labeled compound is an essential tool for quantitative mass spectrometry, enabling precise and accurate measurement of D-arabinitol concentrations in complex biological samples through methods like GC-MS or LC-MS. Its primary research application is in developing and validating diagnostic assays for invasive fungal infections, where it acts as an internal standard to correct for sample loss and ionization variability . Furthermore, it is invaluable in metabolic flux studies to trace and elucidate the pathways and regulation of arabitol metabolism in fungi and other microorganisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₅H₁₂O₅

Molecular Weight

152.15

Synonyms

D-Arabitol-5-13C;  D-Lyxitol--5-13C

Origin of Product

United States

Methodological Innovations in the Synthesis and Analytical Purity Assessment of D Arabinitol 5 13c

Strategies for Regioselective Synthesis of Carbon-13 Labeling at the C-5 Position of D-Arabinitol

Regioselective synthesis ensures that the isotopic label is incorporated exclusively at the desired atomic position. For D-Arabinitol-5-13C, both biosynthetic and chemical strategies can be conceptualized to achieve this specificity.

Biosynthetic Approach: A common strategy for isotopic labeling involves utilizing the metabolic pathways of microorganisms. D-arabinitol is synthesized in organisms like Candida albicans from the precursor D-ribulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov By supplying a specifically labeled glucose molecule as the carbon source, the label can be directed to a particular position in the final D-arabinitol product.

For instance, studies have shown that feeding C. albicans with [2-13C]glucose results in the production of D-[1-13C]arabitol. researchgate.net This outcome is consistent with the carbon transitions of the PPP. To achieve labeling at the C-5 position of D-arabinitol, a different glucose isotopomer would be required. Based on the metabolic map of the PPP, starting with [6-13C]glucose would theoretically lead to the desired This compound as the C-6 of glucose becomes the C-5 of the resulting pentose phosphates.

Chemical Synthesis Approach: Chemical synthesis offers a more controlled, albeit often more complex, route to regioselective labeling. A plausible synthetic strategy would start from a suitable, commercially available chiral precursor, such as D-xylose or D-lyxose. The synthesis would involve a series of protection and deprotection steps to isolate the hydroxyl group at the C-5 position for modification.

A generalized chemical synthesis pathway would include:

Protection of Hydroxyl Groups: Selectively protecting the hydroxyl groups at C-1, C-2, C-3, and C-4 of a suitable precursor, leaving the primary hydroxyl group at C-5 accessible. This often involves the use of acetonide or benzylidene protecting groups.

Oxidation: The primary alcohol at C-5 is oxidized to an aldehyde.

Introduction of the 13C Label: The 13C atom is introduced via a Wittig reaction using a 13C-labeled phosphonium (B103445) ylide or by reaction with a 13C-labeled nucleophile like K13CN, followed by reduction.

Deprotection: Removal of all protecting groups to yield the final product, this compound.

This multi-step process requires careful optimization to ensure high yields and prevent isomerization, but it provides direct control over the label's position.

Isotopic Enrichment Verification and Determination of Labeling Patterns in this compound

After synthesis, it is imperative to verify that the 13C label has been incorporated at the correct position and to quantify the isotopic enrichment. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming isotopic incorporation. nih.govresearchgate.net The introduction of a 13C atom in place of a 12C atom results in a mass increase of approximately 1.00335 Da. HRMS can precisely measure this mass difference, confirming the presence of the label. nih.gov By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M+0) and labeled (M+1) molecules, the percentage of isotopic enrichment can be accurately calculated. springernature.comnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the sample and its mass isotopomer distribution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms that labeling has occurred, 13C NMR spectroscopy provides definitive proof of the label's specific location. researchgate.netnih.gov The carbon skeleton of D-arabinitol gives rise to five distinct signals in a 13C NMR spectrum, each corresponding to one of the carbon atoms. In this compound, the signal corresponding to the C-5 carbon will show a dramatically enhanced intensity relative to the other four carbons, which will appear at their natural abundance of ~1.1%.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also invaluable. An HSQC experiment correlates each carbon atom with its directly attached protons. hmdb.canih.gov By identifying the 1H-13C correlation for the C-5 position, the regioselectivity of the labeling can be unambiguously confirmed.

Table 1: Techniques for Isotopic Enrichment Verification
TechniquePrimary PurposeInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Confirmation of Label Incorporation & Enrichment QuantificationPrecise mass of the labeled molecule; Relative abundance of labeled vs. unlabeled species. nih.gov
13C NMR SpectroscopyConfirmation of Label PositionEnhanced signal intensity for the C-5 carbon resonance. mdpi.com
2D-NMR (HSQC)Unambiguous Confirmation of Label PositionCorrelation between the C-5 carbon and its attached protons, confirming connectivity. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization

The complete characterization of this compound involves confirming its chemical structure and assessing its purity using a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization:

NMR Spectroscopy: A full suite of NMR experiments is used for structural confirmation. The 1H NMR spectrum provides information about the chemical environment of the protons, while the 13C NMR spectrum identifies all carbon atoms in the molecule. mdpi.com The expected chemical shifts for D-arabitol provide a reference for confirming the compound's identity. researchgate.net

Mass Spectrometry: In addition to verifying isotopic enrichment, MS is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer can provide the exact mass, further confirming the elemental composition. nih.gov

Table 2: Representative 13C NMR Chemical Shifts for D-Arabinitol
Carbon AtomTypical Chemical Shift (ppm)
C-1~63.8
C-2~72.0
C-3~73.1
C-4~72.3
C-5~63.8

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Chromatographic Purity Assessment: Chromatographic techniques are essential for determining the chemical and isomeric purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds like sugar alcohols. mdpi.com Using a suitable column (e.g., an amino or reversed-phase column) and detector (e.g., a refractive index detector or evaporative light scattering detector), HPLC can separate D-arabinitol from any remaining starting materials, reagents, or synthetic by-products. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, although it requires prior derivatization of the polar hydroxyl groups of arabinitol to make it volatile. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. GC, especially when coupled with a chiral column, is highly effective at separating stereoisomers, allowing for the assessment of enantiomeric or diastereomeric purity. nih.gov

D Arabinitol 5 13c in the Elucidation of Complex Metabolic Pathways and Flux Dynamics

Tracing Carbon Flux Through the Pentose (B10789219) Phosphate (B84403) Pathway and Polyol Metabolism with D-Arabinitol-5-13C

The use of stable isotope-labeled compounds like this compound is fundamental to metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell. creative-proteomics.comnih.govresearchgate.net By introducing this labeled substrate, researchers can follow the journey of the 13C isotope as it is incorporated into various downstream metabolites. This approach is particularly valuable for elucidating the dynamics of the pentose phosphate pathway (PPP) and its interplay with polyol metabolism.

The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (a key reducing agent in biosynthesis) and the precursors for nucleotide synthesis. helsinki.fivtt.fi The pathway is divided into an oxidative and a non-oxidative branch. The oxidative branch converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. helsinki.fi The non-oxidative branch then interconverts various sugar phosphates, linking the PPP back to glycolysis. helsinki.fi

Studies utilizing 13C-labeled substrates have provided detailed maps of carbon fluxes within the central carbon metabolism. nih.gov For instance, when this compound is introduced, the labeled carbon can be traced to key intermediates of the PPP, such as D-ribulose-5-phosphate. researchgate.netasm.orgnih.gov The subsequent distribution of the 13C label among other metabolites, like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, reveals the relative activities of the different branches of the PPP and their connections to other pathways. psu.edu This allows for the quantification of metabolic fluxes and the identification of metabolic bottlenecks or rerouting in response to genetic or environmental changes. researchgate.netresearchgate.net

Polyols, or sugar alcohols like arabitol, are often synthesized from intermediates of the PPP. researchgate.net In many fungi and yeasts, D-arabitol is produced from the PPP intermediate D-ribulose-5-phosphate. asm.orgnih.govresearchgate.net By using this compound, researchers can investigate the biosynthesis and catabolism of polyols and their role as storage compounds, osmolytes, or in redox balance.

Investigation of Enzyme Kinetics and Substrate Specificity Using this compound as a Labeled Substrate

The specificity of an enzyme for its substrate is a cornerstone of its biological function, largely dictated by the precise three-dimensional structure of its active site. numberanalytics.com this compound serves as an invaluable tool for probing the kinetics and substrate specificity of enzymes involved in polyol metabolism.

By using this compound in enzyme assays, scientists can accurately measure key kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the catalytic rate (kcat), which indicates the maximum rate of the reaction. libretexts.org This is particularly relevant for enzymes like D-arabinitol dehydrogenase, which catalyzes the interconversion of D-arabitol and D-ribulose or D-xylulose. nih.govtandfonline.com

For example, studies on D-arabinitol dehydrogenase from the yeast Candida tropicalis have determined its specificity for D-arabitol and its NAD+ dependence. nih.gov The use of a labeled substrate like this compound in such studies would allow for more precise tracking of the reaction products and a clearer understanding of the reaction mechanism. Similarly, a membrane-bound D-arabitol dehydrogenase from Gluconobacter suboxydans has been shown to have a broad substrate specificity, oxidizing various polyols. tandfonline.com Isotopic labeling can help to dissect the preference of such versatile enzymes for different substrates.

Furthermore, the analysis of isotope effects, where the rate of a reaction differs for molecules containing different isotopes, can provide deep insights into the transition state of an enzyme-catalyzed reaction. nih.gov While not directly focused on this compound, research on Rubisco has shown how 13C isotopes can be used to understand the correlation between CO2/O2 specificity and 12C/13C fractionation, a principle that can be applied to other enzyme systems. nih.gov

Reconstructing Metabolic Networks and Pathways in Microorganisms Employing this compound

The reconstruction of genome-scale metabolic networks is a powerful approach in systems biology to understand the metabolic capabilities of an organism. nih.govosti.gov this compound plays a crucial role in validating and refining these models by providing experimental data on metabolic fluxes.

Metabolic network reconstructions are typically built based on an organism's annotated genome, identifying all potential metabolic reactions. nih.govfrontiersin.org However, these in silico models need to be experimentally validated. Isotope tracing experiments with substrates like this compound provide the necessary data to confirm predicted pathways and quantify the flow of carbon through the network. nih.gov

For instance, studies in Escherichia coli have utilized metabolic models to predict the catabolism of various carbon sources, including D-arabitol. royalsocietypublishing.org Experimental validation with 13C-labeled arabitol would confirm the activity of the predicted pathways. In the methylotrophic bacterium Bacillus methanolicus, the assimilation pathway of D-arabitol was elucidated using 13C-labeling experiments, which showed that arabitol enters the pentose phosphate pathway primarily via xylulose-5-phosphate. researchgate.net

The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, with metabolic network models provides a comprehensive view of cellular metabolism. nih.gov In the oleaginous yeast Rhodosporidium toruloides, this integrated approach, supported by metabolomics data which could include labeling patterns from this compound, has revealed an alternative D-xylose utilization pathway involving a D-ribulose-5-phosphate intermediate. nih.govfrontiersin.org

Insights into Fungal and Yeast Polyol Biosynthesis and Catabolism Using this compound Labeling

Fungi and yeasts produce a variety of polyols, including D-arabitol, which play significant roles in stress tolerance, carbon storage, and redox regulation. researchgate.netresearchgate.netplos.org The use of this compound and other labeled precursors has been instrumental in unraveling the biosynthetic and catabolic pathways of these important compounds.

In the pathogenic yeast Candida albicans, D-arabitol is a major metabolic product. asm.orgnih.gov Labeling studies with 14C-glucose have suggested that D-ribulose-5-phosphate from the pentose phosphate pathway is the primary precursor for D-arabitol biosynthesis. asm.orgnih.gov The final step is catalyzed by an NAD-dependent D-arabitol dehydrogenase. asm.orgnih.gov Using this compound would allow for a more direct investigation of the reversibility of this reaction and the catabolism of arabitol.

Different fungal species can have distinct pathways for polyol metabolism. In Aspergillus niger, two potential pathways for D-arabitol biosynthesis have been proposed: one starting from L-arabinose and another from glucose via pentose phosphate intermediates. researchgate.net Isotopic labeling with this compound can help to differentiate the activity of these pathways under various conditions.

In osmophilic yeasts, D-arabitol production is often linked to osmotic stress. researchgate.netijsar.in Studies in these yeasts have shown that D-xylulose is a precursor to D-arabitol. cdnsciencepub.com The use of 14C-labeled D-xylulose has demonstrated the labeling pattern in the resulting D-arabitol, providing evidence for the metabolic route. cdnsciencepub.com Similar experiments with this compound could further refine our understanding of these pathways and their regulation.

The table below summarizes findings from various studies on D-arabitol production and metabolism in different yeast species.

Yeast SpeciesKey Findings on D-Arabitol MetabolismReferences
Candida albicansProduces significant amounts of D-arabitol, with D-ribulose-5-phosphate from the pentose phosphate pathway being the likely precursor. Possesses an NAD-dependent D-arabitol dehydrogenase. asm.orgnih.govresearchgate.net
Candida tropicalisProduces D-arabitol and has a specific D-arabitol dehydrogenase. nih.govresearchgate.net
Pichia, Debaryomyces, ZygosaccharomycesThese genera include osmophilic yeasts that accumulate D-arabitol under environmental stress. researchgate.netresearchgate.net
Rhodosporidium toruloidesUtilizes an alternative D-xylose pathway involving D-arabinitol and D-ribulose-5-phosphate. nih.govfrontiersin.org
Osmophilic YeastsD-xylulose is a precursor in the formation of D-arabitol. cdnsciencepub.com

Analytical Chemistry Applications of D Arabinitol 5 13c As an Internal Standard and Reference Material

Development and Validation of Quantitative Mass Spectrometry Methods (GC-MS, LC-MS) Incorporating D-Arabinitol-5-13C

The development of robust and reliable quantitative methods is paramount for the accurate measurement of D-arabinitol in biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. nih.govnih.govnih.gov The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component in the development and validation of these methods, ensuring high accuracy and precision. thermofisher.comlibios.frfoodriskmanagement.com

In the development of GC-MS methods for D-arabinitol analysis, derivatization is a common step to improve the volatility and thermal stability of the analyte. nih.govnih.gov The use of this compound as an internal standard from the initial stages of sample preparation helps to correct for any variability or inefficiency in this derivatization process, as well as for variations during sample extraction and injection. thermofisher.com Method validation for such assays typically involves assessing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). mdpi.comsrce.hr The presence of the 13C-labeled internal standard allows for the establishment of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratiometric approach significantly improves the linearity and reproducibility of the assay. diva-portal.org

Similarly, for LC-MS based methods, this compound serves as an ideal internal standard. semanticscholar.orgmdpi.comnih.gov It co-elutes with the unlabeled D-arabinitol, experiencing the same chromatographic conditions and potential matrix effects in the electrospray ionization (ESI) source. thermofisher.com This co-elution is crucial for correcting ion suppression or enhancement, which are common challenges in the analysis of complex biological matrices. thermofisher.com The validation of LC-MS methods incorporating this compound would demonstrate enhanced performance characteristics, as outlined in the table below. nih.govresearchgate.net

Application of Isotope Dilution Mass Spectrometry for Absolute Metabolite Quantification with this compound

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy in quantitative analysis, enabling the absolute quantification of metabolites. nih.govnih.govnist.gov The use of this compound is central to the application of IDMS for the precise measurement of D-arabinitol concentrations in biological fluids. nih.govnih.gov This technique relies on the addition of a known amount of the isotopically labeled standard to the sample at the earliest stage of the analytical workflow. nih.gov

The principle of IDMS is that the stable isotope-labeled internal standard (this compound) is chemically identical to the endogenous analyte (D-arabinitol) and therefore behaves identically during all sample preparation and analysis steps, including extraction, derivatization, and chromatographic separation. thermofisher.comcabidigitallibrary.org Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. mdpi.commdpi.com By comparing this ratio to a calibration curve prepared with known amounts of the analyte and the internal standard, the absolute concentration of the analyte in the original sample can be determined with high accuracy and precision, traceable to the International System of Units (SI). mdpi.com

The application of IDMS with this compound is particularly valuable in clinical diagnostics, for instance, in the monitoring of invasive candidiasis, where accurate determination of D-arabinitol levels is crucial. nih.govnih.gov The robustness of the IDMS method minimizes the influence of sample matrix variability and instrument drift, leading to highly reliable and comparable results across different laboratories and patient cohorts. thermofisher.com

Strategies for Enhancing Analytical Sensitivity and Specificity Using this compound in Complex Biological Matrices

The analysis of D-arabinitol in complex biological matrices such as serum, urine, and plasma presents significant analytical challenges due to the presence of numerous interfering substances. nih.govmdpi.comcabidigitallibrary.org The use of this compound as an internal standard is a fundamental strategy to enhance both the sensitivity and specificity of the analytical method.

Enhancing Specificity:

Enhancing Sensitivity:

Sensitivity, often defined by the limit of detection (LOD) and the limit of quantification (LOQ), is crucial for detecting low concentrations of D-arabinitol, which can be clinically significant. nih.gov While the inherent sensitivity is largely determined by the instrumentation, the use of this compound contributes to improved practical sensitivity in several ways:

Signal-to-Noise Improvement: By providing a stable and predictable signal, the internal standard helps in distinguishing the analyte signal from the chemical noise of the complex matrix, effectively improving the signal-to-noise ratio.

Correction for Matrix Effects: In LC-ESI-MS, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification and reduced sensitivity. thermofisher.com Since this compound co-elutes and experiences the same matrix effects as the unlabeled D-arabinitol, the ratio of their signals remains constant, thus correcting for these effects and allowing for more sensitive and accurate detection. semanticscholar.org

Optimization of Sample Preparation: The presence of a reliable internal standard allows for the optimization of extraction and clean-up procedures to remove interfering substances without the concern of analyte loss, as any such loss will be corrected for. This can lead to cleaner samples and, consequently, enhanced sensitivity.

The following table summarizes strategies to enhance analytical performance using this compound:

Research on Biological Systems and Organisms Utilizing D Arabinitol 5 13c Tracing

Microbial Physiology and Metabolism Studies with D-Arabinitol-5-13C (Bacteria, Fungi, Algae)

Stable isotope tracing with compounds like this compound is a cornerstone of modern metabolic research in microbiology. By introducing this labeled pentitol, scientists can meticulously map the metabolic fate of the carbon backbone of D-arabinitol, elucidating enzymatic pathways, nutrient utilization, and the synthesis of key biomolecules in a variety of microorganisms.

Bacteria:

In bacteria, D-arabitol catabolism can proceed through different pathways. For instance, in some bacteria, D-arabitol is oxidized to D-xylulose, which is then phosphorylated to enter the pentose (B10789219) phosphate (B84403) pathway. In other bacteria, a phosphotransferase system (PTS) is involved in the uptake and phosphorylation of D-arabitol. The use of this compound would allow researchers to distinguish between these pathways by analyzing the labeling patterns of downstream metabolites. For example, tracing the 13C label in intermediates of the pentose phosphate pathway or in amino acids derived from this pathway can provide quantitative data on metabolic fluxes. While specific studies utilizing this compound in a wide range of bacteria are not extensively documented in publicly available literature, the principles of 13C metabolic flux analysis are well-established for bacterial systems.

Fungi:

The metabolism of D-arabitol has been extensively studied in fungi, particularly in the pathogenic yeast Candida albicans. This organism produces significant amounts of D-arabitol, and its presence in patient serum can be a biomarker for invasive candidiasis. Studies using 13C nuclear magnetic resonance (NMR) have been instrumental in elucidating the biosynthetic pathway of D-arabitol in C. albicans. Research has shown that D-arabitol is synthesized from intermediates of the pentose phosphate pathway. nih.gov Specifically, D-ribulose-5-phosphate is a major metabolic precursor. nih.govtaylorfrancis.com The use of 13C-labeled glucose has allowed researchers to trace the flow of carbon to D-arabitol. nih.gov A study on C. albicans mutants lacking D-arabitol dehydrogenase revealed that the synthesis and utilization of D-arabitol occur via separate metabolic pathways, a finding that was supported by 13C NMR studies. nih.gov

Below is a data table summarizing key findings from a study on Candida albicans that utilized 13C labeling to investigate D-arabitol metabolism.

OrganismTracer UsedKey FindingAnalytical Method
Candida albicans13C-labeled glucoseD-arabitol is synthesized from the pentose phosphate pathway intermediate D-ribulose-5-phosphate.13C Nuclear Magnetic Resonance (NMR)
Candida albicans (ard null mutant)13C-labeled glucoseSynthesis and utilization of D-arabitol are mediated by separate metabolic pathways.13C Nuclear Magnetic Resonance (NMR)

Algae:

In algae, D-arabitol can play a role in stress tolerance, particularly in response to desiccation. For example, in the symbiotic green alga Trebouxia, D-arabitol provided by its lichenous fungal partner is crucial for dissipating excess light energy and protecting the alga from photoinhibition during dry conditions. nih.govresearchgate.net While specific studies employing this compound to trace its metabolism within algal cells are not prominent in the literature, such an approach could be used to understand how D-arabitol contributes to the synthesis of protective compounds or how it is integrated into the alga's central carbon metabolism under different environmental conditions.

Investigating this compound Metabolism and Integration in Plant Systems

The role of D-arabitol in plant systems is often associated with plant-pathogen interactions and symbiotic relationships. For instance, the fungal pathogen Uromyces fabae produces and secretes D-arabitol into the apoplast of its host plant, where it is thought to act as a scavenger of reactive oxygen species, thus protecting the fungus from the plant's defense mechanisms. nih.gov D-arabitol is also a known component of lichens, where it is produced by the fungal partner and transferred to the algal symbiont. researchgate.net

The use of this compound as a tracer could provide valuable insights into the metabolic fate of this polyol in plants. By applying labeled D-arabinitol to plant tissues, researchers could track its uptake, transport, and conversion into other metabolites. This would help to determine whether plants can utilize exogenous D-arabitol as a carbon source and to what extent it is integrated into their central metabolism. Such studies could employ techniques like mass spectrometry to detect 13C-labeled intermediates in pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

Experimental StepPotential FindingImplication
Application of this compound to plant leaves or rootsDetection of 13C in sugars (e.g., glucose, fructose) and organic acids within the plant tissueIndicates that the plant can take up and metabolize D-arabitol.
Analysis of labeled amino acids13C enrichment in amino acids derived from glycolysis or the TCA cycleDemonstrates the integration of carbon from D-arabitol into central metabolic pathways.
Tracing 13C in structural carbohydratesIncorporation of 13C into cellulose or hemicelluloseSuggests that D-arabitol can be used as a carbon source for cell wall biosynthesis.

Exploring Host-Associated Microbiome Metabolism and Interactions Using this compound as a Tracer

The gut microbiome plays a crucial role in host health and disease, largely through the metabolic transformation of dietary components. D-arabitol, found in some foods and also produced by certain fungi, can influence the composition and metabolic output of the gut microbiota. frontiersin.orgnih.gov Studies have shown that D-arabitol can ameliorate obesity and metabolic disorders in rats by modulating the gut microbiota and increasing the production of short-chain fatty acids (SCFAs). frontiersin.orgnih.gov

The use of this compound as a tracer in gnotobiotic or conventional animal models could provide a direct means to track the metabolic fate of this pentitol by the gut microbiota and its subsequent impact on the host. By administering this compound, researchers could identify the specific microbial taxa that metabolize D-arabitol by analyzing 13C enrichment in their cellular components. Furthermore, tracing the 13C label into microbial-derived metabolites in the gut, blood, and various host tissues would elucidate the pathways of host-microbiome co-metabolism.

Although studies specifically using this compound in this context are yet to be widely published, research using other 13C-labeled dietary fibers has demonstrated the power of this approach to uncover the dynamic biochemical landscape of gut microbiome-host organ communications. The table below outlines potential research questions that could be addressed using this compound in host-microbiome studies.

Research QuestionExperimental ApproachPotential Outcome
Which gut microbes metabolize D-arabitol?Administer this compound to animal models and perform 13C-DNA stable isotope probing (SIP) of the gut microbiota.Identification of specific bacterial or fungal species that incorporate 13C from D-arabitol into their DNA.
What are the metabolic byproducts of D-arabitol fermentation by the gut microbiota?Analyze fecal and cecal contents for 13C-labeled metabolites after this compound administration using mass spectrometry-based metabolomics.Quantification of labeled SCFAs, organic acids, and other metabolites produced from D-arabitol.
To what extent are microbial-derived metabolites from D-arabitol absorbed and utilized by the host?Trace the appearance of 13C-labeled metabolites in the portal and systemic circulation, as well as in various host tissues (e.g., liver, adipose tissue).Mapping the distribution and integration of D-arabitol-derived carbon into the host's metabolic networks.

This compound in Comparative Metabolomics Research Across Diverse Species

Comparative metabolomics aims to understand the metabolic diversity and evolution across different species by comparing their metabolite profiles. The use of stable isotope tracers like this compound can add a dynamic dimension to these studies by revealing differences in metabolic pathways and fluxes. By administering this compound to a range of organisms, from microbes to mammals, researchers can compare how this pentitol is metabolized and integrated into their respective metabolic networks.

Such studies could reveal conserved and divergent pathways of pentitol metabolism. For example, while some organisms may efficiently use D-arabitol as a carbon and energy source, others may metabolize it slowly or not at all. In humans, for instance, D-arabitol is considered a metabolic end product. researchgate.net Comparative analysis of the labeled metabolites produced from this compound could highlight evolutionary adaptations in carbohydrate metabolism.

The table below provides a hypothetical comparison of D-arabitol metabolism across different species, which could be investigated using this compound tracing.

Organism/GroupKnown or Hypothesized Role of D-ArabitolPotential Outcome of this compound Tracing
Bacteria (e.g., Bacillus methanolicus)Serves as a carbon and energy source. researchgate.netRapid incorporation of 13C into central carbon metabolism and biomass.
Fungi (e.g., Candida albicans)Produced as a metabolic byproduct, potential virulence factor. nih.govTracing would primarily be from a 13C-precursor to D-arabinitol, confirming biosynthetic pathways.
PlantsInvolved in plant-pathogen interactions. nih.govLimited or specific uptake and metabolism, potentially localized to sites of infection.
MammalsMetabolic end product, cleared from the body. researchgate.netMinimal incorporation of 13C into endogenous metabolites, with the majority of the label excreted.

Advanced Data Analysis and Computational Modeling in D Arabinitol 5 13c Research

Metabolic Flux Analysis (MFA) Incorporating D-Arabinitol-5-13C Labeling Patterns and Isotopic Tracing Data

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. acs.org When combined with stable isotope tracers like this compound, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a technique that provides detailed insights into the activities of intracellular metabolic pathways.

The core principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C label in downstream metabolites. This distribution pattern, or isotopomer distribution, is a direct consequence of the metabolic pathways taken by the carbon backbone of the tracer. By analyzing these patterns, researchers can deduce the relative and absolute fluxes through various metabolic routes.

In the context of this compound, the labeled carbon at the C5 position serves as a probe for the metabolic fate of D-arabinitol. As D-arabinitol is metabolized, this labeled carbon will be incorporated into various other compounds. For instance, in organisms like Candida albicans, D-arabinitol is synthesized from intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP), specifically D-ribulose-5-phosphate. nih.govmetabolomicsworkbench.org The metabolism of exogenously supplied this compound can therefore provide valuable information about the reversibility of these pathways and the interconnection between polyol metabolism and central carbon metabolism.

The interpretation of labeling patterns from this compound would follow established principles of isotopic tracing. For example, the appearance of 13C in intermediates of the pentose phosphate pathway or glycolysis would indicate the conversion of D-arabinitol back into these central metabolic routes. The specific location of the 13C label in these downstream metabolites would be critical for elucidating the precise reaction pathways involved.

Illustrative Research Findings from Isotopic Tracing Studies:

While specific MFA studies solely focused on this compound are not extensively documented in the provided search results, the principles can be illustrated with data from related 13C tracing experiments in fungal metabolism. For instance, 13C NMR studies in Aspergillus nidulans have shown that the nature of the carbon source and the level of oxygenation significantly affect the pool sizes of various polyols, including arabitol. This indicates a dynamic regulation of polyol metabolism in response to environmental conditions, which could be further quantified using MFA with tracers like this compound.

To illustrate how data from a hypothetical this compound tracing experiment might be presented, consider the following table:

MetaboliteIsotopologueRelative Abundance (%) under NormoxiaRelative Abundance (%) under Hypoxia
D-ArabinitolM+198.297.5
D-Ribulose-5-PhosphateM+115.78.3
Fructose-6-Phosphate (B1210287)M+15.22.1
Sedoheptulose-7-PhosphateM+13.81.5

This is a hypothetical data table for illustrative purposes.

Bioinformatic Tools and Software for Processing and Interpreting this compound Isotope-Resolved Metabolomics Data

The analysis of data from this compound tracing experiments requires specialized bioinformatic tools and software. These tools are essential for processing the raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, correcting for natural isotope abundances, and ultimately, for performing MFA and developing metabolic models.

The workflow for processing isotope-resolved metabolomics data typically involves several steps:

Data Preprocessing: This includes tasks such as peak picking, alignment, and quantification of the different isotopologues for each metabolite of interest.

Correction for Natural Isotope Abundance: The measured isotopomer distributions need to be corrected for the natural abundance of 13C and other stable isotopes to accurately determine the extent of labeling from the tracer.

Metabolic Flux Analysis: This involves using the corrected isotopomer data, along with a stoichiometric model of the metabolic network, to estimate the intracellular fluxes. This is typically done by minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions.

Data Visualization: The results of the MFA are often visualized on metabolic maps to facilitate interpretation and communication of the findings.

Several software packages are available for these tasks. Some are comprehensive platforms that cover the entire workflow, while others are specialized tools for specific steps. The table below lists some examples of relevant software.

SoftwareKey FeaturesApplication in this compound Research
INCA (Isotopomer Network Compartmental Analysis) A powerful software suite for 13C-MFA, supporting both steady-state and non-stationary MFA.Can be used to model the metabolism of this compound and estimate fluxes through the pentose phosphate pathway and other related pathways.
Metran A software tool for 13C-MFA that is particularly well-suited for the analysis of complex metabolic networks.Could be applied to analyze the intricate network of polyol metabolism and its connections to central carbon metabolism.
Escher-Trace A web-based tool for visualizing stable isotope tracing data on metabolic maps.Useful for visualizing the flow of the 13C label from this compound through the metabolic network.
IsoCor A software tool for correcting raw mass spectrometry data for natural isotope abundances.An essential tool for the accurate quantification of this compound incorporation into downstream metabolites.

The selection of the appropriate software depends on the specific research question, the experimental design, and the type of analytical data generated. The continuous development of new algorithms and software tools is further enhancing the capabilities of 13C-MFA and its application in studies involving tracers like this compound.

Future Directions and Emerging Frontiers in D Arabinitol 5 13c Research

Addressing Current Methodological Limitations and Analytical Challenges in D-Arabinitol-5-13C Studies

Despite its utility, the use of this compound is not without its challenges. Current analytical methods, while powerful, present certain limitations that need to be addressed to enhance the precision and scope of future studies.

One of the primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS), is a specific method for determining arabinitol levels. However, achieving adequate sensitivity for diagnosing conditions like postoperative candidiasis often requires multiple samples, and initiation of any related therapy may still need to be based on empirical evidence. nih.gov The quantification of D-arabinitol isotopologues by mass spectrometry can be complex, requiring careful validation to ensure accuracy and reproducibility. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-MRS, offers a non-invasive way to trace metabolic pathways. A significant drawback of 13C-MRS is its low sensitivity, a consequence of the low natural abundance and gyromagnetic ratio of the 13C nucleus. ethz.ch This low sensitivity can necessitate longer acquisition times and may limit the detection of metabolites present in low concentrations. While techniques like proton-observe/carbon-edited (POCE) MRS can enhance sensitivity, the inherent limitations of 13C-MRS remain a hurdle. nih.gov

Table 1: Current Analytical Challenges in this compound Studies

Analytical TechniqueChallengesPotential Solutions
Gas Chromatography-Mass Spectrometry (GC-MS) Requirement for multiple samples for adequate sensitivity. nih.govDevelopment of more sensitive detectors and optimized sample preparation protocols.
Complex data analysis for isotopologue quantification. nih.govnih.govAdvanced bioinformatics tools for automated and accurate data processing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Low sensitivity of 13C-MRS due to low natural abundance and gyromagnetic ratio. ethz.chApplication of sensitivity enhancement techniques like POCE-MRS and use of high-field magnets. nih.gov
Spectral overlap in complex biological samples.Advanced multi-dimensional NMR techniques for better spectral resolution.

Future research will need to focus on overcoming these methodological barriers. This includes the development of more sensitive and rapid analytical techniques, as well as sophisticated computational tools for the deconvolution and interpretation of complex isotopic labeling data.

Expanding the Applicability of this compound to Novel Biochemical Questions and Under-explored Biological Systems

The primary application of D-arabinitol measurement has been in the diagnosis of invasive candidiasis, as it is a metabolite produced by several pathogenic Candida species. nih.gov However, the use of this compound as a tracer can extend far beyond diagnostics to explore fundamental biochemical questions in a variety of biological contexts.

Fungal-Host Interactions: The interaction between pathogenic fungi and their hosts is a complex interplay of metabolic adaptations. nih.govmdpi.comnih.gov this compound can be a powerful tool to trace the metabolic fate of this polyol during infection, elucidating its role in fungal virulence and host response. For instance, it could be used to investigate how fungi utilize arabinitol to counteract oxidative stress imposed by the host's immune system. nih.gov

Under-explored Biological Systems: The role of D-arabinitol is not limited to pathogenic yeasts. Its presence and metabolism in other organisms, including plants and other non-pathogenic fungi, represent under-explored areas of research. This compound tracing could be employed to understand its function in these systems, which may include roles in stress response, carbon storage, and signaling.

Integration of this compound Tracing with Multi-Omics Approaches for Comprehensive Systems Biology Insights

To gain a holistic understanding of the biological impact of D-arabinitol metabolism, integrating this compound tracing with multi-omics approaches is a crucial future direction. scienceopen.commdpi.com This systems biology approach can provide a comprehensive view of the molecular changes that occur in response to the metabolism of this sugar alcohol. nih.govresearchgate.net

Metabolomics and Proteomics: Combining this compound tracing with untargeted metabolomics and proteomics can reveal the downstream metabolic pathways and the enzymatic machinery involved in arabinitol utilization. mdpi.comnih.govnih.gov For example, by tracing the 13C label, researchers can identify the metabolic products derived from D-arabinitol and simultaneously measure changes in the proteome to identify the enzymes responsible for these transformations.

Transcriptomics: Integrating transcriptomic data with stable isotope tracing can provide insights into the gene regulatory networks that control D-arabinitol metabolism. scienceopen.com For instance, an increase in the expression of specific transporter genes or metabolic enzyme genes in the presence of this compound could indicate their involvement in its uptake and catabolism. A multi-omics approach was used to investigate the co-utilization of glucose and benzoate in Pseudomonas putida, demonstrating the power of integrating stable isotope tracers with metabolomics, fluxomics, and proteomics. nih.gov

Table 2: Potential Multi-Omics Integration with this compound Tracing

Omics ApproachPotential Insights
Metabolomics Identification of downstream metabolites of D-arabinitol and mapping of its metabolic fate.
Proteomics Identification of enzymes and transporters involved in D-arabinitol metabolism and their regulation. mdpi.comnih.govnih.gov
Transcriptomics Elucidation of gene regulatory networks controlling D-arabinitol uptake and utilization. scienceopen.com
Fluxomics Quantification of metabolic fluxes through pathways involving D-arabinitol. nih.gov

Such integrated approaches will be instrumental in constructing comprehensive models of metabolic networks and understanding the systemic effects of D-arabinitol metabolism in health and disease.

Innovations in Non-Invasive this compound Tracing Techniques for Ex Vivo and In Vivo Research Models

The development of non-invasive techniques for tracing the metabolism of this compound in real-time is a significant frontier in this field of research. Such methods would allow for dynamic measurements in living cells, tissues, and even whole organisms, providing a more accurate picture of metabolic processes as they occur.

Advanced Magnetic Resonance Spectroscopy (MRS): While 13C-MRS has sensitivity limitations, ongoing advancements, including the use of hyperpolarized 13C-labeled substrates, have the potential to dramatically increase the signal-to-noise ratio. ucsf.edu This could enable the non-invasive, real-time tracking of this compound and its metabolic products in vivo. nih.govresearchgate.net

Ex Vivo Tissue Models: The use of ex vivo tissue slices provides a platform to study metabolism in a more physiologically relevant context than traditional cell culture. nih.govnih.govsigmaaldrich.com These tissue models maintain the three-dimensional cellular architecture and can be used for stable isotope resolved metabolomics (SIRM) studies with this compound to investigate tissue-specific metabolism. metabolomicsworkbench.org

Biosensor Development: A promising area of innovation is the development of genetically encoded or synthetic biosensors that can detect D-arabinitol or its specific metabolites. nih.govmdpi.comusda.govresearchgate.netacs.org These biosensors could be designed to produce a fluorescent or electrochemical signal upon binding to the target molecule, allowing for the visualization and quantification of metabolic dynamics within living cells in a non-invasive manner.

The continued development and application of these innovative techniques will be critical for advancing our understanding of D-arabinitol metabolism and its role in various biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.